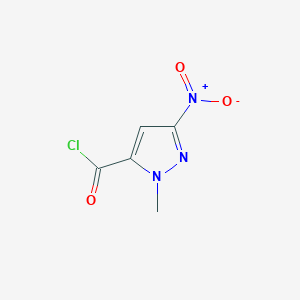

1-Methyl-3-nitro-1H-pyrazole-5-carbonyl chloride

Description

Contextualization within Heterocyclic Chemistry Research

Heterocyclic compounds, particularly those containing nitrogen, form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. Among these, pyrazoles are a well-established class of aromatic heterocycles that are present in numerous commercially successful products. researchgate.net The synthetic manipulation of the pyrazole (B372694) core is a cornerstone of modern heterocyclic chemistry, with ongoing research focused on the development of novel derivatives with tailored properties.

The introduction of a nitro group and a carbonyl chloride functional group onto the 1-methyl-pyrazole scaffold, as seen in the title compound, significantly influences its chemical reactivity. The nitro group, being a strong electron-withdrawing group, deactivates the pyrazole ring towards electrophilic substitution but activates it for nucleophilic attack. This electronic modification is a key aspect of its utility in synthetic strategies.

Significance as a Pyrazole-Derived Building Block

The primary significance of 1-Methyl-3-nitro-1H-pyrazole-5-carbonyl chloride lies in its function as a versatile building block. The carbonyl chloride moiety is a highly reactive acylating agent, readily undergoing nucleophilic acyl substitution reactions with a wide range of nucleophiles. This allows for the straightforward introduction of the 1-methyl-3-nitropyrazole-5-carboxamide, -ester, or -thioester motifs into larger molecules.

This reactivity is particularly valuable in the synthesis of biologically active compounds, where the pyrazole core is a known pharmacophore. The ability to readily form amide and ester linkages is fundamental in drug discovery and development for creating libraries of compounds for screening.

A plausible and commonly employed synthetic route to 1-Methyl-3-nitro-1H-pyrazole-5-carbonyl chloride starts from its corresponding methyl ester, 1-Methyl-3-nitro-5-methoxycarbonyl pyrazole. The synthesis of this precursor has been documented. nih.govresearchgate.net The subsequent steps would involve the hydrolysis of the ester to the carboxylic acid, followed by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride to yield the target acid chloride. masterorganicchemistry.comlibretexts.org This two-step conversion is a standard and efficient method in organic synthesis for the preparation of acyl chlorides from their corresponding esters.

Table 1: Physicochemical Properties of 1-Methyl-3-nitro-1H-pyrazole-5-carbonyl chloride and a Key Precursor

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| 1-Methyl-3-nitro-1H-pyrazole-5-carbonyl chloride | C₅H₄ClN₃O₃ | 189.56 | Highly reactive acyl chloride, electron-withdrawing nitro group. |

| 1-Methyl-3-nitro-5-methoxycarbonyl pyrazole | C₆H₇N₃O₄ | 185.14 | Stable ester precursor to the carboxylic acid and carbonyl chloride. |

Overview of Current Research Landscape and Gaps

The current research landscape for pyrazole derivatives is vibrant and expansive, with a continuous stream of publications detailing new synthetic methodologies and applications. nih.gov However, a noticeable gap exists in the literature specifically concerning 1-Methyl-3-nitro-1H-pyrazole-5-carbonyl chloride. Much of the focus has been on its isomer, 1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride, largely due to its role as a precursor in the synthesis of sildenafil (B151) analogues. researchgate.net

Consequently, the 3-nitro isomer remains a comparatively underexplored synthetic tool. There is a clear opportunity for further research to elucidate its full potential. Detailed studies on its reactivity profile with a broader range of nucleophiles, its application in the synthesis of novel bioactive molecules, and the exploration of its use in materials science are areas ripe for investigation. Furthermore, a comparative study of the physicochemical and biological properties of derivatives from the 3-nitro versus the 4-nitro isomer could yield valuable structure-activity relationship insights. The development of more direct and high-yielding synthetic routes to this compound would also be a valuable contribution to the field.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-5-nitropyrazole-3-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN3O3/c1-8-3(5(6)10)2-4(7-8)9(11)12/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYRSDVXAJFVINA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)[N+](=O)[O-])C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20664744 | |

| Record name | 1-Methyl-3-nitro-1H-pyrazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20664744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

519165-02-7 | |

| Record name | 1-Methyl-3-nitro-1H-pyrazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20664744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for the Construction of Pyrazole Core Structures Employing Carbonyl Chloride Derivatives

Strategies for the Functionalization of Pyrazole (B372694) Rings Leading to Carbonyl Chloride Introduction

The conversion of a pyrazole-5-carboxylic acid to its corresponding carbonyl chloride is a critical final step in the synthesis of the title compound. This transformation hinges on the successful prior synthesis of its direct precursor, which involves building the core pyrazole ring and introducing the necessary methyl and nitro substituents with precise regiochemistry.

Precursor Synthesis and Derivatization Routes

The immediate precursor to 1-Methyl-3-nitro-1H-pyrazole-5-carbonyl chloride is 1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid . The synthesis of this precursor can be approached through several derivatization routes, which typically involve three key transformations:

Construction of the Pyrazole Core: The foundational step is the formation of the pyrazole ring. A common method is the Knorr pyrazole synthesis, which involves the cyclocondensation reaction between a hydrazine (B178648) (or its derivative) and a 1,3-dicarbonyl compound.

N-Methylation: The introduction of a methyl group at the N1 position of the pyrazole ring is a crucial step. This is often achieved by reacting the pyrazole with a methylating agent like iodomethane (B122720) in the presence of a base. google.com

C-Nitration: The introduction of a nitro group onto the pyrazole ring is an electrophilic aromatic substitution. This reaction is typically performed using a mixture of nitric acid and sulfuric acid. researchgate.net The position of nitration is heavily influenced by the existing substituents on the ring.

The sequence of these derivatization steps is critical for achieving the desired 3-nitro substitution pattern and will be discussed in further detail in section 2.2.

Methodological Advancements in Introducing Carbonyl Chloride Functionality

The conversion of a carboxylic acid to a carbonyl chloride is a standard transformation in organic synthesis. For pyrazole-based systems, this is reliably achieved by treating the precursor, 1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid, with a suitable chlorinating agent. researchgate.net

The most common and effective reagents for this purpose are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). dergipark.org.trmasterorganicchemistry.comresearchgate.net

Thionyl Chloride (SOCl₂): This reagent is widely used, often serving as both the reagent and the solvent when used in excess. masterorganicchemistry.compublish.csiro.au The reaction proceeds by converting the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is an excellent leaving group. libretexts.org The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies product purification. masterorganicchemistry.com Catalytic amounts of N,N-dimethylformamide (DMF) can accelerate the reaction. masterorganicchemistry.com

Oxalyl Chloride ((COCl)₂): This is another highly effective reagent that often provides cleaner reactions and can be used under milder conditions compared to thionyl chloride. researchgate.net The byproducts of this reaction are carbon dioxide, carbon monoxide, and hydrogen chloride, which are also gaseous.

The choice between these reagents often depends on the scale of the reaction, the sensitivity of other functional groups present in the molecule, and desired purity of the final product.

Comparative Analysis of Synthetic Routes to 1-Methyl-3-nitro-1H-pyrazole-5-carbonyl chloride Precursors

Evaluation of Efficiency and Selectivity

The synthesis of 1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid requires careful control of regioselectivity. The pyrazole ring has two nitrogen atoms and three carbon atoms available for substitution, and the directing effects of the substituents play a key role.

Route A: Nitration followed by Methylation: In this route, the pyrazole-5-carboxylic acid core is first nitrated. Electrophilic nitration of pyrazole can lead to a mixture of products. For instance, N-nitration can occur, followed by thermal or acid-catalyzed rearrangement to yield C-nitro-pyrazoles, primarily 3-nitro- and 4-nitropyrazole. nih.gov Subsequent N-methylation of the nitrated pyrazole would then be required. This route can suffer from poor regioselectivity during the nitration step and potential difficulties in the subsequent methylation of the electron-deficient nitrated ring.

Route B: Methylation followed by Nitration: This is often the preferred route for achieving regiochemical control. acs.org Starting with 1-methyl-1H-pyrazole-5-carboxylic acid, the N1-methyl group helps direct the incoming electrophile (the nitronium ion, NO₂⁺). The N1-methyl group is a pyrrole-like nitrogen, which is electron-donating, while the N2 nitrogen is pyridine-like and electron-withdrawing. orientjchem.org Electrophilic substitution is generally directed to the C4 position. However, if the C4 position is blocked or sterically hindered, substitution can be forced at the C3 position. The synthesis of the related compound 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid, a key intermediate for Sildenafil (B151), highlights that nitration of a substituted 1-methyl-pyrazole-5-carboxylic acid occurs at the C4 position. researchgate.net Achieving the 3-nitro isomer therefore requires a synthetic design that either blocks the C4 position or uses starting materials that already have the desired substitution pattern.

Route C: Cyclization with Substituted Precursors: A potentially more efficient route involves the cyclization of precursors that already contain the required functionalities or their latent equivalents. For example, a reaction between methylhydrazine and a 1,3-dicarbonyl compound already bearing a nitro group (or a group that can be converted to one) could directly form the substituted pyrazole core. This approach can offer superior regioselectivity by building the desired isomer from the outset.

Emerging Green Chemistry Approaches in Precursor Synthesis

Traditional methods for pyrazole synthesis often rely on harsh conditions, volatile organic solvents, and stoichiometric reagents. benthamdirect.com In recent years, there has been a significant shift towards developing more sustainable and environmentally friendly protocols, which can be applied to the synthesis of pyrazole precursors. nih.gov

Key green chemistry strategies applicable to this synthesis include:

Use of Green Solvents: Replacing conventional organic solvents with greener alternatives like water or ethanol-water mixtures is a major focus. nih.govthieme-connect.com Water is a particularly attractive solvent due to its non-toxic, non-flammable, and inexpensive nature.

Alternative Energy Sources: Microwave (MW) and ultrasound-assisted synthesis have emerged as powerful tools for accelerating reaction rates, improving yields, and enhancing selectivity. benthamdirect.com Microwave irradiation can lead to dramatic reductions in reaction times, often from hours to minutes, compared to conventional heating methods. mdpi.comresearchgate.netdergipark.org.tracs.org

Catalysis: The use of recyclable, heterogeneous, or bio-based catalysts can replace hazardous and stoichiometric reagents, leading to cleaner reactions and easier product separation. nih.govthieme-connect.com

Applying these principles, a greener synthesis of a precursor like 1-methyl-1H-pyrazole-5-carboxylic acid could involve a one-pot, microwave-assisted multicomponent reaction of a suitable 1,3-dicarbonyl ester, methylhydrazine, and a catalyst in an aqueous medium. nih.govresearchgate.net This would represent a significant improvement in sustainability over traditional multi-step sequences.

Reactivity and Reaction Mechanisms of 1 Methyl 3 Nitro 1h Pyrazole 5 Carbonyl Chloride

Nucleophilic Acylation Reactions and Pathways

1-Methyl-3-nitro-1H-pyrazole-5-carbonyl chloride readily undergoes nucleophilic acyl substitution reactions, serving as an efficient acylating agent for a variety of nucleophiles. This class of reactions is central to its application in organic synthesis for the construction of more complex molecular architectures.

The generally accepted mechanism for nucleophilic acyl substitution reactions involving acyl chlorides, such as 1-methyl-3-nitro-1H-pyrazole-5-carbonyl chloride, proceeds through a tetrahedral intermediate. In this two-step process, the nucleophile initially attacks the electrophilic carbonyl carbon, leading to the formation of a transient tetrahedral intermediate. Subsequently, this intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as the leaving group.

The rate of these reactions is significantly influenced by the nucleophilicity of the attacking species and the stability of the leaving group. The chloride ion is an excellent leaving group, which contributes to the high reactivity of acyl chlorides.

1-Methyl-3-nitro-1H-pyrazole-5-carbonyl chloride is a versatile reagent for the acylation of a wide range of nucleophiles, including amines, alcohols, and thiols, to furnish the corresponding amides, esters, and thioesters, respectively. smolecule.com These reactions are fundamental in the synthesis of diverse organic compounds.

The reaction with primary and secondary amines typically proceeds rapidly at room temperature to yield the corresponding N-substituted amides. Similarly, alcohols react, often in the presence of a non-nucleophilic base to neutralize the HCl byproduct, to form esters.

| Nucleophile | Product | General Reaction Conditions |

| Primary Amine (R-NH₂) | N-R-1-methyl-3-nitro-1H-pyrazole-5-carboxamide | Aprotic solvent, room temperature |

| Secondary Amine (R₂NH) | N,N-R₂-1-methyl-3-nitro-1H-pyrazole-5-carboxamide | Aprotic solvent, room temperature |

| Alcohol (R-OH) | R-1-methyl-3-nitro-1H-pyrazole-5-carboxylate | Aprotic solvent, often with a base (e.g., pyridine) |

| Thiol (R-SH) | S-R-1-methyl-3-nitro-1H-pyrazole-5-carbothioate | Aprotic solvent, often with a base |

This table is illustrative of expected reactions based on the general reactivity of acyl chlorides and pyrazole (B372694) carbonyl chlorides.

Role of the Pyrazole Ring and Nitro Group in Influencing Reactivity

The pyrazole ring and the nitro group are not mere spectators in the reactions of 1-methyl-3-nitro-1H-pyrazole-5-carbonyl chloride; they play a significant role in modulating the reactivity of the carbonyl group through electronic and steric effects.

The pyrazole ring itself is an electron-rich aromatic system. However, the presence of the strongly electron-withdrawing nitro group at the 3-position significantly alters the electronic landscape of the molecule. The nitro group exerts a powerful negative inductive (-I) and negative mesomeric (-M) effect, withdrawing electron density from the pyrazole ring. smolecule.com This electron withdrawal is transmitted to the carbonyl group at the 5-position, further increasing the partial positive charge on the carbonyl carbon and enhancing its electrophilicity. This heightened electrophilicity makes the carbonyl carbon more susceptible to nucleophilic attack, thereby increasing the rate of nucleophilic acylation reactions compared to analogous compounds lacking the nitro group.

Steric hindrance can play a role in the reactions of 1-methyl-3-nitro-1H-pyrazole-5-carbonyl chloride, particularly with bulky nucleophiles. The methyl group at the 1-position and the nitro group at the 3-position are in proximity to the carbonyl chloride at the 5-position on the five-membered pyrazole ring. While the pyrazole ring is planar, these substituents can create a sterically congested environment around the reaction center. This may lead to slower reaction rates with sterically demanding nucleophiles compared to smaller ones. Therefore, in planning syntheses involving this reagent, the steric profile of the nucleophile should be taken into consideration to optimize reaction conditions and yields.

Explorations of Non-Acylation Pathways

While the chemistry of 1-methyl-3-nitro-1H-pyrazole-5-carbonyl chloride is dominated by nucleophilic acyl substitution reactions, the potential for other reaction pathways exists, though they are less explored. The nitro group, for instance, can undergo reduction under specific conditions to an amino group, which would dramatically alter the electronic properties and subsequent reactivity of the molecule. smolecule.com However, detailed studies on such non-acylation pathways for this specific compound are not extensively documented in the scientific literature, representing an area for potential future investigation.

Potential for Decarbonylation or Other Rearrangements

The thermal stability of the acyl chloride functional group is a crucial factor in considering decarbonylation. While acyl chlorides are generally stable, they can undergo decarbonylation under certain conditions, such as high temperatures or in the presence of specific catalysts. The direct thermal decarbonylation of an aromatic or heteroaromatic acyl chloride to form a chloro-substituted arene and carbon monoxide is a known reaction, though it often requires significant thermal energy.

In the context of 1-Methyl-3-nitro-1H-pyrazole-5-carbonyl chloride, the presence of the nitro group is expected to influence the stability of the pyrazole ring. Studies on the thermal decomposition of energetic nitropyrazole derivatives indicate that the initial steps of decomposition are often related to the nitro group, either through C-NO2 bond homolysis or intramolecular oxidation-reduction reactions. bohrium.commdpi.com For instance, the thermal decomposition of 3,4,5-trinitro-1H-pyrazole and 1-methyl-3,4,5-trinitro-1H-pyrazole is initiated by the detachment of a nitro group. bohrium.com This suggests that under harsh thermal conditions, decomposition pathways involving the nitro group might compete with or precede decarbonylation.

Rearrangements are also a possibility for nitropyrazole systems. For example, N-nitropyrazoles have been shown to undergo thermal rearrangement to form the more stable C-nitropyrazoles. acs.org While 1-Methyl-3-nitro-1H-pyrazole-5-carbonyl chloride is already a C-nitropyrazole, this highlights the potential for molecular rearrangements within this class of compounds under thermal stress. However, specific rearrangements involving the carbonyl chloride group on this particular heterocyclic system are not well-documented in the literature. It is plausible that any rearrangement would be part of a more complex decomposition cascade at elevated temperatures.

The following table summarizes the potential thermal reactions of 1-Methyl-3-nitro-1H-pyrazole-5-carbonyl chloride based on the reactivity of analogous compounds.

| Reaction Type | Potential Products | Conditions | Plausibility |

| Decarbonylation | 5-Chloro-1-methyl-3-nitro-1H-pyrazole + CO | High Temperature | Possible, but may compete with decomposition |

| Decomposition | Gaseous products (NO₂, CO₂, N₂) | Elevated Temperature | Highly likely based on studies of other nitropyrazoles |

| Rearrangement | Isomeric nitropyrazole derivatives | Thermal Stress | Less likely for this specific structure, but possible in complex decomposition pathways |

Photochemical and Electrochemical Reactivity Studies

Photochemical Reactivity:

The photochemistry of nitroaromatic compounds is a well-studied field. acs.orgacs.orgdtic.milrsc.orgrsc.org Upon absorption of UV light, these molecules are promoted to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. rsc.orgrsc.org The subsequent reactions of the excited state can be diverse. For many nitroaromatic compounds, photochemical reactions can lead to the formation of nitroso compounds and phenols. dtic.mil The photolysis of some nitroaromatic compounds has also been identified as a source of nitrous acid (HONO). acs.org

The pyrazole ring itself is also photochemically active. For instance, some pyrazole derivatives have been shown to undergo photochemical transformation into imidazoles. researchgate.net Other studies have demonstrated the use of UV light to convert tetrazoles into pyrazolines through a photo-click strategy, highlighting the susceptibility of related heterocyclic systems to photochemical reactions. researchgate.netthieme-connect.com

Given these precedents, it is anticipated that 1-Methyl-3-nitro-1H-pyrazole-5-carbonyl chloride would be photochemically active. Irradiation with UV light could potentially lead to a variety of products arising from reactions of the nitro group, such as reduction to a nitroso group or rearrangement, or from transformations of the pyrazole ring itself. The highly reactive carbonyl chloride group might also participate in or be affected by these photochemical processes.

Electrochemical Reactivity:

The electrochemical behavior of nitroaromatic compounds is characterized by the reduction of the nitro group. uchile.cldtic.milnih.govacs.orgacs.org This reduction typically proceeds in a stepwise manner. The first step is a one-electron reduction to form a nitro radical anion. uchile.cl In protic media, this is followed by further reduction to a nitroso compound, then to a hydroxylamine, and finally to an amine, consuming a total of six electrons per nitro group.

Studies on the electroreduction of mono- and dinitropyrazoles and -imidazoles have shown that they generally follow this pattern. capes.gov.br However, the heterocyclic ring can introduce complexities, such as protonation of the ring nitrogens, which can affect the reduction potentials and mechanism. capes.gov.br For some nitropyrazoles and nitroimidazoles, the hydroxylamino derivative formed can undergo a base-catalyzed dehydration, leading to a species that is more easily reduced. capes.gov.br

Therefore, the electrochemical reduction of 1-Methyl-3-nitro-1H-pyrazole-5-carbonyl chloride is expected to primarily involve the nitro group. The carbonyl chloride group is also electrochemically active and can be reduced, but typically at more negative potentials than the nitro group. The precise reduction pathway and potentials would depend on the specific experimental conditions, such as the solvent, pH, and electrode material.

The following table outlines the expected products from the electrochemical reduction of the nitro group in 1-Methyl-3-nitro-1H-pyrazole-5-carbonyl chloride.

| Reduction Stage | Product | Number of Electrons |

| Initial Reduction | 1-Methyl-3-nitroso-1H-pyrazole-5-carbonyl chloride | 2e⁻ |

| Intermediate Reduction | 1-Methyl-3-(hydroxylamino)-1H-pyrazole-5-carbonyl chloride | 4e⁻ |

| Final Reduction | 3-Amino-1-methyl-1H-pyrazole-5-carbonyl chloride | 6e⁻ |

Applications of 1 Methyl 3 Nitro 1h Pyrazole 5 Carbonyl Chloride As a Versatile Synthetic Intermediate

Construction of Complex Heterocyclic Frameworks

The pyrazole (B372694) nucleus is a privileged scaffold in drug discovery, and the ability to construct fused heterocyclic systems is of significant interest. While 5-aminopyrazoles are more commonly used as precursors for fused systems like pyrazolo[3,4-d]pyrimidines, the acyl chloride function offers alternative cyclization strategies with appropriate binucleophiles. nih.gov

The reaction of pyrazole-3-carbonyl chloride derivatives with binucleophilic reagents can lead to the formation of fused bicyclic systems. For instance, the reaction of a pyrazole carbonyl chloride with a diamine, such as 2,3-diaminopyridine, can be directed towards the synthesis of a fused imidazole (B134444) ring, forming a pyrazolo-imidazo[4,5-b]pyridine system. mdpi.com This proceeds through an initial acylation at one amino group, followed by an intramolecular cyclization and dehydration to form the new ring.

Similarly, reaction with various hydrazine (B178648) derivatives can yield fused pyrazolopyridazinone systems. dergipark.org.tr This transformation involves the initial formation of a hydrazide, which then undergoes intramolecular cyclization to furnish the six-membered pyridazinone ring fused to the pyrazole core. The specific reaction conditions can be tailored to favor the formation of these fused frameworks.

Table 1: Examples of Fused Heterocycle Synthesis from Pyrazole Acyl Chlorides

| Pyrazole Acyl Chloride Derivative | Binucleophile | Fused Product | Reference |

|---|---|---|---|

| 4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride | 2,3-Diaminopyridine | 2-(4-Benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)-3H-imidazo[4,5-b]pyridine | mdpi.com |

| 4-Benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonyl chloride | Hydrazine Hydrate | 3,4-Diphenyl-2-(4-(trifluoromethyl)phenyl)-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one | dergipark.org.tr |

A primary application of 1-methyl-3-nitro-1H-pyrazole-5-carbonyl chloride is its use as an acylating agent to introduce the pyrazole core onto various molecular scaffolds. This strategy is fundamental to medicinal chemistry for exploring structure-activity relationships (SAR). By reacting the acyl chloride with a library of amines, alcohols, or thiols, a diverse set of pyrazole amides, esters, or thioesters can be generated. ias.ac.in This approach allows for the systematic modification of peripheral functional groups to optimize biological activity, selectivity, or pharmacokinetic properties. For example, new pyrazole derivatives bearing sulfonamide and amide frameworks have been synthesized from 2-aminobenzoylpyrazoles, which themselves can be derived from reactions involving pyrazole intermediates. ias.ac.in

Utility in the Formation of Amide, Ester, and Thioester Linkages

The acyl chloride is one of the most reactive carboxylic acid derivatives, readily undergoing nucleophilic acyl substitution. This makes 1-methyl-3-nitro-1H-pyrazole-5-carbonyl chloride an exceptionally efficient reagent for forging amide, ester, and thioester bonds under mild conditions, often proceeding rapidly at room temperature. ucl.ac.uk

The high reactivity of the acyl chloride can be harnessed for selective transformations in molecules possessing multiple nucleophilic sites. Regioselectivity can often be achieved by controlling reaction stoichiometry and conditions. For example, in a reaction with a molecule containing two amino groups of differing reactivity, such as 2,3-diaminopyridine, it is possible to selectively form the mono-acylated product by careful control of the reaction, preventing the subsequent cyclization to a fused system. mdpi.com

While direct stereoselective reactions involving the achiral acyl chloride are not common, it is a crucial reagent for diastereoselective processes. It can be used to acylate chiral amines or alcohols, forming diastereomeric amides or esters. These diastereomers can often be separated using standard techniques like chromatography, providing a route to enantiomerically pure pyrazole-containing compounds. This approach is fundamental in the synthesis of chiral drugs where only one enantiomer possesses the desired therapeutic effect.

Macrocycles are of significant interest in drug discovery due to their unique conformational properties and ability to target challenging protein-protein interactions. Pyrazole-containing macrocycles have been developed as potent and selective enzyme inhibitors. acs.org While many macrocyclizations rely on modern peptide coupling reagents, the reactivity of an acyl chloride can be employed in high-dilution conditions to favor intramolecular over intermolecular reactions. A synthetic strategy could involve a long-chain molecule bearing a terminal amine or hydroxyl group at one end and a pyrazole-5-carboxylic acid at the other. Conversion of the carboxylic acid to the highly reactive acyl chloride in situ would trigger an intramolecular cyclization to form the desired macrocycle. This "tethering" strategy has been shown to significantly impact molecular properties and biological potency. acs.org

Role in Convergent and Divergent Synthesis Strategies

The utility of 1-methyl-3-nitro-1H-pyrazole-5-carbonyl chloride is prominent in both divergent and convergent synthetic plans, which are strategies designed to improve the efficiency of multi-step syntheses.

In a divergent synthesis , a common intermediate is used to create a large library of structurally related compounds. 1-Methyl-3-nitro-1H-pyrazole-5-carbonyl chloride is an ideal common precursor for such an approach. By reacting it with a diverse collection of nucleophiles (e.g., a library of commercially available amines), a large number of distinct pyrazole carboxamides can be rapidly synthesized. rsc.org This allows for the efficient exploration of chemical space around the pyrazole core, which is a key tactic in early-stage drug discovery. Metal-catalyzed methods have also been developed for the divergent preparation of different diazacyclic frameworks from common precursors. acs.org

Table 2: Divergent Synthesis of Pyrazole Carboxamides

| Common Intermediate | Reactant Library | Product Library | Strategy |

|---|---|---|---|

| 1-Methyl-3-nitro-1H-pyrazole-5-carbonyl chloride | Various primary/secondary amines (R¹R²NH) | Library of 1-Methyl-3-nitro-1H-pyrazole-5-carboxamides | Divergent |

| 1-Methyl-3-nitro-1H-pyrazole-5-carbonyl chloride | Various alcohols (R-OH) | Library of 1-Methyl-3-nitro-1H-pyrazole-5-carboxylates | Divergent |

Conversely, in a convergent synthesis , complex fragments of a target molecule are synthesized independently and then joined together in the final stages. researchgate.net This approach is generally more efficient for the synthesis of highly complex molecules. Here, the 1-methyl-3-nitro-1H-pyrazole-5-carbonyl chloride moiety would be prepared as one of the key fragments. In a late-stage step, this pyrazole acyl chloride would be coupled, for instance, via amide bond formation, to another large, advanced intermediate to assemble the final target molecule. This avoids carrying the pyrazole unit through a long, linear sequence where it might interfere with other reactions or be degraded.

Applications in Total Synthesis of Complex Molecules

While 1-Methyl-3-nitro-1H-pyrazole-5-carbonyl chloride is a valuable building block, its application in the total synthesis of complex natural products is not extensively documented in publicly available literature. The total synthesis of natural products often involves intricate and lengthy synthetic sequences, and the choice of building blocks is highly specific to the target molecule's structure.

However, the inherent reactivity of 1-Methyl-3-nitro-1H-pyrazole-5-carbonyl chloride makes it a plausible candidate for incorporation into synthetic strategies targeting complex molecules that feature a pyrazole carboxamide or ester moiety. For instance, in a hypothetical synthetic route towards a complex alkaloid or macrolide possessing a pyrazole substructure, this reagent could be employed in a key coupling step to introduce the pyrazole ring system. The robust nature of the pyrazole ring and the predictable reactivity of the carbonyl chloride would be advantageous in such a synthetic endeavor.

The general reaction scheme for such a coupling is depicted below, where a complex amine or alcohol intermediate is acylated by 1-Methyl-3-nitro-1H-pyrazole-5-carbonyl chloride.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

|---|---|---|---|

| 1-Methyl-3-nitro-1H-pyrazole-5-carbonyl chloride | Complex Amine (R-NH₂) | N-substituted-1-methyl-3-nitro-1H-pyrazole-5-carboxamide | Acylation |

| 1-Methyl-3-nitro-1H-pyrazole-5-carbonyl chloride | Complex Alcohol (R-OH) | O-substituted-1-methyl-3-nitro-1H-pyrazole-5-carboxylate | Esterification |

Library Synthesis and Combinatorial Chemistry Approaches

The true utility of 1-Methyl-3-nitro-1H-pyrazole-5-carbonyl chloride shines in the realm of library synthesis and combinatorial chemistry. Combinatorial chemistry is a powerful strategy used in drug discovery to rapidly generate a large number of diverse, yet structurally related, molecules for biological screening. The pyrazole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a variety of biological targets.

The reactive nature of the carbonyl chloride group in 1-Methyl-3-nitro-1H-pyrazole-5-carbonyl chloride makes it an ideal reagent for parallel synthesis, a common technique in combinatorial chemistry. In this approach, the core pyrazole scaffold can be reacted with a diverse set of building blocks, such as primary and secondary amines or alcohols, in a parallel fashion to create a library of pyrazole carboxamides and esters. Each member of the library retains the core 1-methyl-3-nitro-1H-pyrazole moiety but differs in the substituent introduced from the amine or alcohol, allowing for a systematic exploration of the chemical space around the pyrazole core.

This approach enables the rapid generation of hundreds or even thousands of distinct compounds, which can then be screened for biological activity against a specific target, such as an enzyme or a receptor. The data obtained from these screenings can provide valuable insights into the structure-activity relationships of the pyrazole derivatives, guiding the design of more potent and selective drug candidates.

An illustrative example of a combinatorial library synthesis using 1-Methyl-3-nitro-1H-pyrazole-5-carbonyl chloride is presented in the table below. By reacting the core building block with a variety of commercially available amines, a diverse library of amides can be efficiently synthesized.

| Core Building Block | Amine Reactant (R-NH₂) | Resulting Library Member | Potential Therapeutic Area |

|---|---|---|---|

| 1-Methyl-3-nitro-1H-pyrazole-5-carbonyl chloride | Aniline | N-phenyl-1-methyl-3-nitro-1H-pyrazole-5-carboxamide | Anticancer |

| Benzylamine | N-benzyl-1-methyl-3-nitro-1H-pyrazole-5-carboxamide | Antiviral | |

| Piperidine | (1-Methyl-3-nitro-1H-pyrazol-5-yl)(piperidin-1-yl)methanone | CNS Disorders | |

| Morpholine | (1-Methyl-3-nitro-1H-pyrazol-5-yl)(morpholino)methanone | Anti-inflammatory |

The subsequent modification of the nitro group, for example, through reduction to an amino group, provides a further point of diversification, allowing for the introduction of a second set of building blocks and significantly expanding the complexity and diversity of the compound library. This highlights the strategic importance of 1-Methyl-3-nitro-1H-pyrazole-5-carbonyl chloride as a versatile intermediate for generating novel chemical entities for drug discovery and development.

Theoretical and Computational Investigations of 1 Methyl 3 Nitro 1h Pyrazole 5 Carbonyl Chloride

Conformational Analysis and Molecular Dynamics Simulations

Pyrazole (B372694) Ring Conformations and Substituent Orientations

Computational chemistry is a crucial tool for elucidating the structural and functional characteristics of pyrazole derivatives, offering valuable insights into their molecular behavior. eurasianjournals.com Quantum mechanical calculations, particularly DFT, provide detailed information on their electronic structure and properties. eurasianjournals.com

The pyrazole ring, a five-membered aromatic heterocycle, generally adopts a planar conformation to maximize aromatic stabilization. mdpi.com For 1-methyl-3-nitro-1H-pyrazole-5-carbonyl chloride, it is anticipated that the pyrazole ring will be largely planar. The substituents—a methyl group at the N1 position, a nitro group at the C3 position, and a carbonyl chloride group at the C5 position—will have specific orientations relative to this ring.

The orientation of the nitro group is of particular interest. Due to the strong electron-withdrawing nature of the nitro group, it tends to be coplanar with the pyrazole ring to facilitate maximum resonance stabilization. nih.gov This coplanarity allows for the delocalization of π-electrons between the ring and the nitro group. However, steric hindrance from adjacent substituents could potentially lead to a slight twisting of the nitro group out of the plane of the pyrazole ring.

Similarly, the carbonyl chloride group at the C5 position is also expected to have a preferred orientation. The carbonyl group is also an electron-withdrawing group and will likely be oriented to maximize its electronic interaction with the pyrazole ring. The rotational barrier around the C5-carbonyl bond would determine the most stable conformation, which is typically a planar arrangement unless sterically hindered.

Computational models of related nitro-substituted pyrazoles can provide estimated values for key geometric parameters. These calculations can predict bond lengths, bond angles, and dihedral angles, which collectively define the molecule's three-dimensional shape.

Table 1: Predicted Geometric Parameters for 1-Methyl-3-nitro-1H-pyrazole-5-carbonyl chloride based on Analogous Compounds

| Parameter | Predicted Value Range | Notes |

| Pyrazole Ring Dihedral Angles | ~0° | Indicates a high degree of planarity. |

| C3-N(nitro) Bond Length | 1.45 - 1.49 Å | Typical for a C-N single bond adjacent to an aromatic ring and a nitro group. |

| N-O(nitro) Bond Lengths | 1.21 - 1.25 Å | Characteristic of nitro group oxygen atoms. |

| C5-C(carbonyl) Bond Length | 1.48 - 1.52 Å | Standard length for a C-C single bond between an aromatic ring and a carbonyl group. |

| C=O(carbonyl) Bond Length | 1.18 - 1.22 Å | Typical for a carbonyl double bond. |

| C(carbonyl)-Cl Bond Length | 1.75 - 1.79 Å | Standard for an acyl chloride. |

Note: These values are estimations based on computational studies of pyrazole derivatives with similar functional groups and are not experimentally determined values for 1-Methyl-3-nitro-1H-pyrazole-5-carbonyl chloride.

Intermolecular Interactions in Reaction Media

The intermolecular interactions of 1-methyl-3-nitro-1H-pyrazole-5-carbonyl chloride in a reaction medium are crucial for understanding its reactivity and solubility. These interactions are dictated by the molecule's functional groups and the nature of the solvent.

In non-polar solvents, the primary intermolecular forces would be van der Waals interactions, specifically dipole-dipole interactions, arising from the polar nature of the nitro and carbonyl chloride groups. The molecule possesses a significant dipole moment due to these electronegative substituents, leading to electrostatic interactions between molecules.

In polar aprotic solvents, such as acetone (B3395972) or dimethylformamide, stronger dipole-dipole interactions would be prevalent. The solvent molecules would solvate the pyrazole derivative, with the positive end of the solvent's dipole aligning with the electronegative regions of the solute (the oxygen and chlorine atoms) and vice-versa.

In polar protic solvents, like alcohols, the potential for hydrogen bonding exists, although the pyrazole ring itself does not have a hydrogen bond donor after N-methylation. However, the oxygen atoms of the nitro and carbonyl groups can act as hydrogen bond acceptors, forming hydrogen bonds with the solvent's hydroxyl groups. These interactions can significantly influence the molecule's solubility and reactivity.

Computational studies on the interaction of pyrazole derivatives with solvent molecules can quantify the strength of these interactions. mdpi.com For instance, DFT calculations can model the hydrogen bonding between the nitro-group oxygens and a solvent molecule, providing information on the interaction energy and the geometry of the hydrogen bond.

Table 2: Potential Intermolecular Interactions of 1-Methyl-3-nitro-1H-pyrazole-5-carbonyl chloride

| Type of Interaction | Participating Functional Groups | Solvent Type | Significance |

| Van der Waals Forces | Entire molecule | All solvents | General, non-specific interactions. |

| Dipole-Dipole Interactions | Nitro group, Carbonyl chloride group | Polar aprotic and protic solvents | Significant contribution to solvation and intermolecular attraction. |

| Hydrogen Bonding (Acceptor) | Oxygen atoms of the nitro and carbonyl groups | Polar protic solvents | Enhances solubility in protic media and can influence reactivity by stabilizing transition states. |

It is important to note that the highly reactive nature of the carbonyl chloride group means that in protic solvents, a reaction (solvolysis) is likely to occur, which would alter the nature of the intermolecular interactions as the compound is converted into an ester or carboxylic acid.

Advanced Methodological Developments and Future Research Directions

Catalytic Strategies for Enhanced Reactivity and Selectivity

The inherent reactivity of 1-Methyl-3-nitro-1H-pyrazole-5-carbonyl chloride can be further harnessed and controlled through modern catalytic methods. These strategies are pivotal for developing more efficient and selective transformations, including the construction of chiral molecules.

The pyrazole (B372694) core is a prominent scaffold in medicinal chemistry and materials science, and significant research has been dedicated to its functionalization. rwth-aachen.dersc.org Transition-metal-catalyzed C-H functionalization, in particular, has emerged as a powerful tool for derivatizing pyrazole rings without the need for pre-functionalized starting materials. rsc.orgrsc.org For 1-Methyl-3-nitro-1H-pyrazole-5-carbonyl chloride, these strategies could enable direct modifications of the pyrazole ring, offering novel pathways to complex molecules. For instance, palladium or rhodium catalysts could be explored for C-H arylation or alkenylation at the C4 position of the pyrazole ring, a position often susceptible to electrophilic substitution. rsc.org The N2 atom of the pyrazole can act as a directing group, guiding the metal catalyst to a specific C-H bond, thereby ensuring high regioselectivity. researchgate.net

Organocatalysis presents a complementary, metal-free approach to activating substrates and controlling reaction pathways. researchgate.net Chiral secondary amines, phosphoric acids, and thioureas have been successfully employed in the synthesis of complex pyrazole-containing heterocycles. nih.govacs.org Future research could investigate the use of organocatalysts to promote reactions involving the acyl chloride moiety of 1-Methyl-3-nitro-1H-pyrazole-5-carbonyl chloride. For example, a chiral amine catalyst could facilitate the enantioselective addition of a nucleophile to a ketene (B1206846) intermediate derived from the acyl chloride, leading to the formation of a new stereocenter.

Table 1: Potential Catalytic Transformations for Pyrazole Derivatives

| Transformation | Catalyst Type | Potential Application |

|---|---|---|

| C-H Arylation | Palladium, Rhodium | Direct functionalization of the pyrazole C4-position |

| Michael Addition | Chiral Amine, Squaramide | Asymmetric formation of C-C bonds using pyrazolone (B3327878) tautomers |

| [3+2] Cycloaddition | Secondary Amines | Regioselective synthesis of the pyrazole ring itself |

The development of asymmetric syntheses to produce enantiomerically pure pyrazole derivatives is a major focus in medicinal chemistry. rwth-aachen.dersc.org While direct asymmetric synthesis involving 1-Methyl-3-nitro-1H-pyrazole-5-carbonyl chloride has not been extensively reported, its structure provides a key handle for such transformations. The highly reactive acyl chloride group can be coupled with chiral alcohols, amines, or other nucleophiles to generate diastereomeric intermediates, which could then be separated.

A more advanced approach involves the use of chiral catalysts to control the stereochemical outcome of a reaction. For instance, a reaction between 1-Methyl-3-nitro-1H-pyrazole-5-carbonyl chloride and a prochiral nucleophile could be rendered enantioselective through the use of a chiral Lewis acid or organocatalyst. rsc.org Furthermore, this compound could serve as a precursor to pyrazolone derivatives, which are widely used as nucleophiles in asymmetric Michael additions, Mannich reactions, and other C-C bond-forming reactions catalyzed by organo- and metal-catalysts to create tetrasubstituted stereocenters. rwth-aachen.dethieme-connect.com The insights from studies on related pyrazolone systems could guide the development of novel asymmetric methodologies. rsc.org

Flow Chemistry and Continuous Processing Applications

Flow chemistry, or continuous processing, offers substantial advantages over traditional batch synthesis, particularly for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction parameters. mdpi.comnih.gov The synthesis and subsequent reactions of 1-Methyl-3-nitro-1H-pyrazole-5-carbonyl chloride are prime candidates for this technology due to the energetic nature of nitration and the reactivity of the acyl chloride. ewadirect.comacs.org

Continuous flow reactors, such as microreactors or packed-bed reactors, provide superior heat and mass transfer compared to batch vessels. beilstein-journals.org This enhanced control allows for the use of more aggressive reaction conditions (higher temperatures and pressures) with greater safety, often leading to dramatically reduced reaction times and improved yields. mit.edu For the synthesis of the title compound, the nitration of a precursor like 1-methyl-1H-pyrazole-5-carboxylic acid could be performed in a flow system, minimizing the accumulation of thermally sensitive nitro compounds and reducing the risk of runaway reactions. beilstein-journals.orgnih.gov

The optimization of a flow process involves systematically varying parameters such as temperature, residence time, reagent stoichiometry, and solvent. The modular nature of flow setups facilitates rapid screening of these parameters. galchimia.com For instance, a design of experiments (DoE) approach can be efficiently implemented to map the reaction landscape and identify optimal conditions.

Table 2: Parameters for Optimization in a Continuous Flow Synthesis

| Parameter | Range/Description | Impact on Reaction |

|---|---|---|

| Temperature | -20 °C to 150 °C | Affects reaction rate and selectivity; critical for safety |

| Residence Time | Seconds to minutes | Determines reaction completion; controlled by flow rate and reactor volume |

| Reagent Stoichiometry | 1.0 to 5.0 equivalents | Influences yield, selectivity, and impurity profile |

| Solvent | Various polar/apolar | Affects solubility, reactivity, and downstream processing |

One of the most significant advantages of flow chemistry is its straightforward scalability. researchgate.net Instead of using larger, more difficult-to-control reactors, scaling up in flow is typically achieved by "numbering-up" (running multiple reactors in parallel) or by extending the operational time of a single reactor. This approach avoids the heat and mass transfer issues that often plague the scale-up of exothermic batch reactions. ewadirect.com

Integration with Advanced Spectroscopic and Analytical Techniques

A deeper understanding and control of chemical processes involving reactive species like 1-Methyl-3-nitro-1H-pyrazole-5-carbonyl chloride necessitate the use of advanced analytical methods. The integration of these techniques directly into the reaction workflow (in-situ monitoring) is a key area of future development.

Process Analytical Technology (PAT) tools, such as in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy, can provide real-time information on the concentration of reactants, intermediates, and products. This data is invaluable for reaction monitoring, kinetic analysis, and ensuring process safety and consistency, especially in continuous flow systems. nih.gov For example, the formation of the nitro group and the consumption of the starting material during the synthesis of the title compound could be tracked in real-time.

Due to the high reactivity and moisture sensitivity of acyl chlorides, direct analysis by techniques like High-Performance Liquid Chromatography (HPLC) can be challenging. savemyexams.comfiveable.me A common strategy involves in-situ derivatization, where the reactive acyl chloride is converted into a more stable derivative, such as a methyl ester, prior to analysis. researchgate.net This allows for accurate quantification and impurity profiling using standard chromatographic methods coupled with UV or mass spectrometry (MS) detection. researchgate.net Furthermore, advanced NMR techniques, such as Diffusion-Ordered Spectroscopy (DOSY), can be used to study the speciation of reaction mixtures in-situ, providing insights into reaction mechanisms and the formation of intermediates. nih.gov The structural confirmation of nitropyrazoles and their derivatives relies heavily on ¹H, ¹³C, and ¹⁵N NMR spectroscopy, as well as X-ray crystallography. researchgate.netnih.gov

In-situ Monitoring of Reactions

The ability to monitor chemical reactions in real-time provides invaluable insights into reaction kinetics, mechanisms, and the formation of transient intermediates. For reactions involving pyrazole derivatives, various spectroscopic techniques have been adapted for in-situ analysis.

Spectroscopic Monitoring: Techniques such as UV-Visible absorbance spectroscopy are employed to track the progress of reactions, like the oxidation of catechol to o-quinone catalyzed by in-situ formed copper (II) complexes with pyrazole-based ligands. mdpi.com The change in absorbance at a specific wavelength allows for the direct determination of reaction activity. mdpi.com Similarly, UV-vis absorption and emission measurements can be used to monitor photochemical reactions, such as the 1,3-dipolar cycloaddition of nitrilimines with enones to form pyrazolines and pyrazoles. researchgate.net

NMR Spectroscopy: Diffusion-ordered NMR spectroscopy (DOSY) has been used to monitor the speciation of reactants in situ, providing information on the molecular weights of species in solution during reactions like the formation of pyrazoles from diazatitanacycles. nih.gov

Mass Spectrometry: Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are valuable for monitoring the conversion of reactants to products via intermediates, as demonstrated in the one-pot synthesis of pyrazoles from chalcones where the in-situ aromatization of a pyrazoline intermediate was observed. rsc.org

These in-situ methods are critical for optimizing reaction conditions, understanding complex reaction pathways, and ensuring the efficient synthesis of desired pyrazole derivatives.

Structural Elucidation of Novel Derivatives

The synthesis of new compounds derived from 1-Methyl-3-nitro-1H-pyrazole-5-carbonyl chloride necessitates rigorous structural confirmation. A combination of spectroscopic and analytical methods is essential for the unambiguous characterization of these novel derivatives.

Spectroscopic Techniques: A suite of spectroscopic methods is routinely used to determine the structure of new pyrazole compounds. proquest.comekb.eg This includes:

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are fundamental for identifying the chemical environment of protons and carbon atoms within the molecule, confirming the connectivity and substitution pattern of the pyrazole ring. ekb.egnih.gov

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the synthesized compounds, confirming their elemental composition. nih.gov

Infrared (IR) Spectroscopy: FT-IR spectroscopy helps identify the presence of key functional groups, such as the carbonyl (C=O) in an amide or ester derivative and the nitro (NO2) group. ekb.egresearchgate.net

X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule. researchgate.net This technique confirms the atomic connectivity and stereochemistry and reveals details about bond lengths, angles, and intermolecular interactions in the solid state, such as hydrogen bonds and C—H•••π interactions, which stabilize the crystal structure. researchgate.net

The data gathered from these techniques are collectively used to confirm that the synthesized compound has the expected molecular structure. proquest.com

Future Perspectives on the Design and Synthesis of Novel Pyrazole-Based Reagents

The versatility of the pyrazole scaffold continues to inspire the development of new reagents with tailored properties. nih.gov Future research will likely focus on exploring structural analogs with fine-tuned reactivity and leveraging computational tools for the de novo design of next-generation building blocks.

Exploration of Analogs with Modified Reactivity Profiles

The chemical behavior of 1-Methyl-3-nitro-1H-pyrazole-5-carbonyl chloride is largely dictated by the interplay of its functional groups: the reactive acyl chloride, the electron-withdrawing nitro group, and the pyrazole core itself. smolecule.com Systematic modification of this structure can lead to new analogs with significantly altered reactivity. Future exploration could focus on:

Positional Isomerism: Moving the nitro group from the 3-position to the 4-position would alter the electronic landscape of the pyrazole ring, influencing the electrophilicity of the carbonyl carbon.

Substitution Modification: Replacing the nitro group with other electron-withdrawing or electron-donating groups would provide a spectrum of reagents with varying acylating strength.

Scaffold Alteration: Modifications to the N-methyl group could be used to influence solubility and steric hindrance around the reactive center.

These targeted modifications would generate a library of pyrazole-based reagents, expanding the synthetic toolbox for chemists.

| Structural Modification | Anticipated Effect on Reactivity | Potential Application |

| Relocating NO2 group to C4 | Alters regioselectivity and electronic effects of the ring. | Synthesis of different isomeric final products. |

| Replacing NO2 with a cyano (CN) group | Modifies electron-withdrawing strength, potentially altering acylation potential. | Fine-tuning reactivity for specific substrates. |

| Replacing NO2 with a methoxy (B1213986) (OCH3) group | Reduces the electrophilicity of the acyl chloride, leading to a milder acylating agent. | Selective acylation in the presence of more sensitive functional groups. |

| Replacing N-methyl with a larger alkyl group | Increases steric hindrance around the carbonyl group. | Enhancing regioselectivity in reactions with multifunctional molecules. |

Computational Design of Next-Generation Pyrazole Building Blocks

Computational chemistry offers powerful tools for designing novel pyrazole-based building blocks with desired properties before their physical synthesis, saving time and resources. mdpi.com

Predicting Reactivity: Computational reactivity modeling can provide predictions about preferred reaction pathways and mechanisms. smolecule.com Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to assess the electrophilicity of the carbonyl chloride and identify other potential reactive sites within the molecule. smolecule.com

Rational Drug Design: Molecular modeling techniques are used to optimize pyrazole derivatives as inhibitors for biological targets, such as protein kinases. nih.govnih.gov By simulating the interaction between the pyrazole ligand and the target's binding site, researchers can design new structures with enhanced affinity and selectivity. nih.govnih.gov

QSAR and Pharmacophore Mapping: Quantitative Structure-Activity Relationship (QSAR) studies and pharmacophore mapping help identify the key structural features responsible for a molecule's biological activity. mdpi.com This information guides the design of new analogs with improved potency. mdpi.com

These computational approaches are integral to modern chemical research, enabling the efficient and targeted design of novel pyrazole reagents for applications in medicinal chemistry, materials science, and organic synthesis. nih.govresearchgate.net

| Computational Method | Application in Pyrazole Design | Key Outcome |

| Density Functional Theory (DFT) | Calculation of electronic structure, reaction energies, and transition states. | Prediction of reactivity, stability, and spectroscopic properties of new analogs. |

| Molecular Docking | Simulation of the binding of a pyrazole derivative to a biological target (e.g., an enzyme). | Prediction of binding affinity and orientation, guiding the design of potent inhibitors. mdpi.com |

| Quantitative Structure-Activity Relationship (QSAR) | Statistical modeling to correlate chemical structure with biological activity. | Identification of key structural features for desired activity, enabling virtual screening. mdpi.com |

| Pharmacophore Mapping | Identifying the 3D arrangement of essential features for biological activity. | Creating a template for designing new molecules with similar or improved activity. mdpi.com |

Q & A

Q. What are the established synthetic routes for 1-methyl-3-nitro-1H-pyrazole-5-carbonyl chloride, and how can reaction intermediates be monitored?

- Methodological Answer : A common approach involves sequential nitration and chlorination of pyrazole precursors. For example, nitration at the 3-position of 1-methyl-1H-pyrazole derivatives followed by reaction with phosgene or thionyl chloride can yield the carbonyl chloride . Monitoring intermediates via thin-layer chromatography (TLC) or in situ FT-IR spectroscopy helps track nitro-group introduction and carbonyl chloride formation. Purity is confirmed using GC or HPLC (>95% purity thresholds, as seen in analogous compounds) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Analyze and spectra for characteristic shifts (e.g., nitro group deshielding at ~150 ppm in ) .

- Mass Spectrometry : Confirm molecular weight via ESI-MS or HRMS (expected [M+1] peak for : ~218.5 Da) .

- X-ray Crystallography : Resolve crystal structures using SHELX programs for unambiguous assignment .

Q. What safety protocols are critical when handling 1-methyl-3-nitro-1H-pyrazole-5-carbonyl chloride?

- Methodological Answer :

- Decomposition Risks : Thermal degradation releases hazardous gases (CO, NO, HCl); use fume hoods and inert atmospheres .

- Personal Protection : Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Avoid contact with oxidizers (e.g., peroxides) .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in nitro-group regioselectivity during synthesis?

- Methodological Answer : Regioselectivity in nitration may vary due to steric or electronic factors. Computational modeling (DFT) predicts favorable sites for nitration, while isotopic labeling (e.g., -labeled reagents) tracks reaction pathways. Contrast experimental -NMR data with simulated spectra to identify dominant intermediates .

Q. What strategies optimize yield in multi-step syntheses involving this compound?

- Methodological Answer :

- Stepwise Optimization : Use Design of Experiments (DoE) to refine nitration temperature (e.g., 0–5°C for controlled reactivity) and chlorination duration .

- Purification : Employ column chromatography with gradients of ethyl acetate/hexane (e.g., 20–50% EA) to isolate high-purity fractions .

- Catalyst Screening : Test Lewis acids (e.g., AlCl) to enhance chlorination efficiency .

Q. How can researchers address discrepancies in spectroscopic data during structural elucidation?

- Methodological Answer : Contradictions (e.g., unexpected -NMR splitting) may arise from conformational isomerism or impurities. Cross-validate with:

Q. What are the applications of this compound in synthesizing bioactive derivatives?

- Methodological Answer : As a reactive acylating agent, it forms amides or esters with pharmacophores. For example:

- Antimicrobial Agents : Couple with aminopyridines via Schotten-Baumann reactions .

- Kinase Inhibitors : React with heterocyclic amines under microwave-assisted conditions (e.g., 100°C, 30 min) .

- Characterization : Confirm bioactivity via enzyme inhibition assays (IC) and ADMET profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.